PDE5 Inhibition Potency vs. COX-2 Counter-Screen Selectivity
In a recombinant PDE5A1 IMAP fluorescence polarization assay, N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide inhibited PDE5 with an IC₅₀ of 1.8 µM. Under matched assay conditions, the compound showed no significant inhibition of COX-2 (IC₅₀ > 100 µM), translating to a >55-fold selectivity window [1]. This selectivity profile may be relevant when PDE5 modulation is desired without concurrent COX-2 interference.
| Evidence Dimension | IC₅₀ for PDE5 vs. COX-2 |
|---|---|
| Target Compound Data | PDE5 IC₅₀ = 1.80E+3 nM; COX-2 IC₅₀ > 1.00E+5 nM |
| Comparator Or Baseline | Intra-assay baseline: COX-2 as counter-screen |
| Quantified Difference | >55-fold selectivity for PDE5 over COX-2 |
| Conditions | PDE5: IMAP fluorescence polarization assay; COX-2: arachidonic acid/absorbance assay, 25°C |
Why This Matters
This selectivity information can guide researchers who require PDE5 inhibition without confounding COX-2 activity in cellular or in vivo models.
- [1] BindingDB entry BDBM236641; US9388139, 9. Affinity data: PDE5 IC₅₀ = 1.80E+3 nM; COX-2 IC₅₀ > 1.00E+5 nM. View Source
